molecular formula C14H17ClN4O B6969998 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol

4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol

Cat. No.: B6969998
M. Wt: 292.76 g/mol
InChI Key: LIBFUQGPZZAMOX-UHFFFAOYSA-N
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Description

4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is a synthetic organic compound featuring a pyrimidine ring substituted with an amino group and a chlorine atom

Properties

IUPAC Name

4-[2-[(2-amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-9(7-10-3-5-11(20)6-4-10)19(2)13-8-12(15)17-14(16)18-13/h3-6,8-9,20H,7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFUQGPZZAMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-chloropyrimidine, which is then reacted with a suitable alkylating agent to introduce the propyl chain. The final step involves coupling this intermediate with a phenol derivative under controlled conditions to yield the target compound.

Example Synthetic Route:

    Step 1: Synthesis of 2-amino-6-chloropyrimidine.

    Step 2: Alkylation.

    Step 3: Coupling with phenol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring biomolecules. It can serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects, making them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives might be employed in the production of dyes, pigments, or as intermediates in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenolic groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrimidine: Shares the pyrimidine core but lacks the propyl and phenol groups.

    4-Amino-2,6-dichloropyridine: Similar in having a chlorinated aromatic ring but differs in the position and type of substituents.

    2-Amino-4-chloropyrimidin-4-ol: Another pyrimidine derivative with different functional groups.

Uniqueness

4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

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